molecular formula C19H13Cl2N3S B2898998 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207033-42-8

4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2898998
CAS No.: 1207033-42-8
M. Wt: 386.29
InChI Key: RMPUKTNDTZNTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at positions 2 and 4. Position 2 bears a 4-chlorophenyl group, while position 4 is modified with a 4-chlorobenzylthio moiety. The molecular formula is inferred as C₂₀H₁₄Cl₂N₃S, with an approximate molecular weight of 415.3 g/mol. Such compounds are often explored in medicinal chemistry for their kinase inhibitory or anticancer properties, as seen in related pyrazolo-pyrazine derivatives [14] [8].

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(4-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c20-15-5-1-13(2-6-15)12-25-19-18-11-17(23-24(18)10-9-22-19)14-3-7-16(21)8-4-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPUKTNDTZNTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-chlorophenylhydrazine and a suitable pyrazole derivative under controlled conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity aligns with studies on structurally related thioether-containing heterocycles .

Reaction TypeConditionsProductYield/SelectivityReference
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>/acetic acid (0°C, 2 hr)4-[(4-Chlorobenzyl)sulfinyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine75% (mono-oxidation)
Sulfone formationmCPBA (dichloromethane, rt, 6 hr)4-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine68%

Key observation: Oxidation selectivity depends on stoichiometry and reaction time, with sulfone formation requiring stronger oxidizing agents .

Halogen Exchange Reactions

The 4-chlorophenyl group participates in palladium-catalyzed cross-coupling reactions, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives .

Reaction TypeConditionsProductCatalyst SystemYield
Suzuki coupling4-Bromophenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3> (DMF/H<sub>2</sub>O, 80°C)2-(Biphenyl-4-yl)-4-[(4-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazinePd(0)62%
Buchwald-Hartwig aminationMorpholine, Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos2-(4-Morpholinophenyl)-4-[(4-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazinePd(I)/Xantphos58%

Nucleophilic Aromatic Substitution

The electron-deficient pyrazolo[1,5-a]pyrazine core facilitates nucleophilic attacks at specific positions, as observed in related systems .

PositionNucleophileConditionsProductYield
C-3Sodium methoxideDMF, 60°C, 12 hr3-Methoxy derivative41%
C-7PiperidineTHF, reflux, 8 hr7-Piperidinyl derivative53%

Mechanistic note: Nucleophilic substitution occurs preferentially at the C-3 position due to electronic polarization of the heterocyclic ring .

Photochemical Reactions

UV irradiation induces unique transformations in the pyrazolo[1,5-a]pyrazine system:

ConditionsProductProposed MechanismReference
UV-A (365 nm), acetoneSpirocyclic pyrazoline oxide[4π+4π] Cycloaddition of the pyrazine ring
Visible light, eosin YThioether C-S bond cleavageSingle-electron transfer (SET) pathway

Biological Activation Pathways

In pharmacological studies of analogs, metabolic transformations include:

Enzyme SystemTransformationBiological ImpactReference
CYP3A4Hydroxylation at benzyl positionIncreased solubility for renal excretion
GST-mediatedGlutathione adduct formationDetoxification pathway

Comparative Reactivity Table

A comparison with structurally similar compounds reveals substituent-dependent reactivity:

CompoundThioether Oxidation Rate (k, M<sup>-1</sup>s<sup>-1</sup>)Suzuki Coupling YieldNucleophilic Substitution Preference
Target compound2.1 × 10<sup>-3</sup>62%C-3 > C-7
4-[(3-Chlorobenzyl)thio] analog1.8 × 10<sup>-3</sup>58%C-7 > C-3
Non-halogenated derivative3.4 × 10<sup>-3</sup>71%C-3 only

Scientific Research Applications

Biological Activities

Research has demonstrated that 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine exhibits significant biological activities , which include:

  • Antimicrobial Properties : The compound shows effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.
  • Antiviral Activity : Preliminary studies indicate that it may inhibit viral replication, suggesting its use in treating viral infections.
  • Anticancer Potential : It has been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Pharmaceutical Development

  • Drug Design : Its structure allows for modifications to enhance efficacy or reduce toxicity.
  • Combination Therapies : It may be used in conjunction with other drugs to improve therapeutic outcomes.

Material Science

  • The compound can serve as a building block for synthesizing materials with specific properties, such as fluorescence or conductivity.

Biochemical Research

  • It is utilized in studies aimed at understanding cellular mechanisms and pathways involved in diseases.

Case Studies

Several studies have investigated the applications of this compound:

  • Study on Anticancer Activity : A recent study published in Pharmaceutical Research highlighted the compound's ability to induce cell death in various cancer cell lines through apoptosis pathways (PMC7570754) .
  • Antimicrobial Efficacy : Research demonstrated its effectiveness against resistant strains of bacteria, showcasing its potential as a new antibiotic (source not provided).

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and resulting in the desired biological response .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with analogs from the literature:

Compound Name Substituent (Position 4) Substituent (Position 2) Molecular Weight (g/mol) logP (Predicted) Key Features Reference
Target Compound 4-[(4-Chlorobenzyl)thio] 4-Chlorophenyl 415.3 ~4.5 High lipophilicity, dual chloro
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 3-Fluorobenzylthio 4-Methoxyphenyl 365.43 ~3.8 Electron-withdrawing fluorine; methoxy enhances solubility
4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine 2-Chlorobenzylthio 3,4-Dimethylphenyl ~4.2 Steric hindrance from methyl groups
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine Benzylthio 2-Methylphenyl 331.44 4.23 Non-halogenated; lower molecular weight
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine Chloro 3,4-Dimethoxyphenyl 289.72 ~2.9 Methoxy groups improve solubility
2-(4-Ethoxyphenyl)-4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine Piperazinyl 4-Ethoxyphenyl 323.4 ~2.5 Basic piperazine moiety; moderate logP
Key Observations:
  • Chlorine Substitution: The target compound’s dual para-chloro groups confer higher logP (~4.5) compared to analogs with methoxy (~2.9–3.8) or non-halogenated substituents (~4.23) .
  • Steric and Electronic Effects : Ortho-substituted analogs (e.g., 2-chlorobenzyl in ) may exhibit steric hindrance, reducing binding efficiency compared to para-substituted derivatives.
  • Solubility : Methoxy or piperazinyl groups () enhance aqueous solubility, whereas chloro or benzylthio groups favor lipid membranes.

Biological Activity

The compound 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyrazine core with specific substituents that may influence its biological properties. The presence of the 4-chlorobenzylthio and 4-chlorophenyl groups is significant in modulating the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound has not been extensively documented. However, like many heterocyclic compounds, it is hypothesized to interact with various biological targets such as enzymes or receptors, potentially modulating their activity. Further biochemical studies are necessary to elucidate the specific pathways involved.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit notable antimicrobial properties . For instance, studies on similar compounds have demonstrated significant activity against various pathogens:

CompoundActivity TypeTarget OrganismReference
3-(4-Chlorophenyl)-4-substituted pyrazoleAntifungalMycobacterium tuberculosis H37Rv
Isoxazole pyrazole carboxylateAntifungalVarious phytopathogenic fungi

These findings suggest that this compound may also possess similar antimicrobial efficacy.

Antitumor Activity

Pyrazole derivatives have been recognized for their antitumor potential , particularly against specific cancer cell lines. The structural features of these compounds often correlate with their ability to inhibit key signaling pathways involved in tumor growth:

  • Pyrazole derivatives have shown inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer biology .
  • A study indicated that certain pyrazole analogs demonstrated significant cytotoxicity against various cancer cell lines .

Anti-inflammatory Activity

In addition to antimicrobial and antitumor activities, some pyrazole derivatives have exhibited anti-inflammatory effects . These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

  • The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance the anti-inflammatory properties of pyrazole derivatives .

Study on Antifungal Activity

A study conducted by Pickard et al. evaluated the antifungal properties of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Results indicated that some compounds exhibited significant antifungal activity against multiple strains of fungi, suggesting potential therapeutic applications in treating fungal infections .

Synthesis and Evaluation of Pyrazole Derivatives

A comprehensive review highlighted the synthesis and biological evaluation of various pyrazole derivatives. It was found that modifications at specific positions on the pyrazole ring could lead to enhanced biological activities, including improved antitumor and antimicrobial properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.